molecular formula C10H12N2 B1313730 (1H-Indol-2-ylmethyl)methylamine CAS No. 90888-62-3

(1H-Indol-2-ylmethyl)methylamine

Cat. No.: B1313730
CAS No.: 90888-62-3
M. Wt: 160.22 g/mol
InChI Key: RDIZNKNSMGEKKE-UHFFFAOYSA-N
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Description

(1H-Indol-2-ylmethyl)methylamine is an organic compound with the molecular formula C10H12N2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is slightly soluble in water and has a melting point of 68-75°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-ylmethyl)methylamine typically involves the reaction of indole derivatives with methylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the reductive amination of indole-2-carboxaldehyde with methylamine in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction of indole-2-carboxaldehyde to the desired amine .

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-2-ylmethyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1H-Indol-2-ylmethyl)methylamine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: (1H-Indol-2-ylmethyl)methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to (1H-Indol-3-yl)methanamine, it has different reactivity and binding affinities, making it suitable for different applications. Its methylamine group also provides unique opportunities for further chemical modifications and derivatizations .

Properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNKNSMGEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301289
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90888-62-3
Record name N-Methyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90888-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of LiAlH4 in THF (1.0 M, 250 mL, 250 mmole) was slowly added via syringe to a solution of N-methyl-1H-indol-2-carboxamide (21.50 g, 12.34 mmole) in anhydrous THF (100 mL). Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 1.0 N NaOH (20 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (10.10 g, 51%) was obtained as a light yellow oil: MS (ES) m/e 161 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
51%

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